2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate
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Overview
Description
2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate is a compound that belongs to the class of amino acids. It contains an amino group, a carboxyl group, and a side chain with a hydroxyl group attached to a phenyl ring. This compound is structurally related to tyrosine, an important amino acid involved in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and glycine.
Condensation Reaction: The first step involves the condensation of 4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydration: The final step involves the hydration of the amine to form the hydrate form of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate involves its interaction with various molecular targets and pathways:
Enzyme Interaction: It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Signal Transduction: The compound may participate in signal transduction pathways by interacting with receptors or other signaling molecules.
Protein Synthesis: As an amino acid derivative, it can be incorporated into proteins during translation.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: Structurally similar with a hydroxyl group on the phenyl ring.
Phenylalanine: Similar structure but lacks the hydroxyl group.
DOPA: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTGMUQZDXXXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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